molecular formula C18H10Br4O2 B12813562 1,3-Bis(3,5-dibromophenoxy)-benzene

1,3-Bis(3,5-dibromophenoxy)-benzene

Cat. No.: B12813562
M. Wt: 577.9 g/mol
InChI Key: DIYHRORAZOVHAW-UHFFFAOYSA-N
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Description

Significance of Phenoxy-Substituted Benzene (B151609) Derivatives in Organic Electronic Materials

Phenoxy-substituted benzene derivatives are a prominent subclass of aromatic ethers that have shown considerable promise in the field of organic electronic materials. The ether linkage provides a degree of conformational flexibility, which can influence the solubility and processing characteristics of the resulting materials. Furthermore, the phenoxy groups can be readily functionalized with various substituents to modulate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for designing materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The introduction of halogen atoms, such as bromine, onto the phenoxy rings is a common strategy to enhance certain properties. Bromine atoms are known to be effective in promoting intersystem crossing, a desirable trait for phosphorescent OLED emitters. Additionally, the presence of bromine can increase the thermal stability and flame-retardant properties of the material.

Research Context of 1,3-Bis(3,5-dibromophenoxy)-benzene within Emerging Organic Technologies

This compound (CAS No. 2252517-97-6) has emerged as a molecule of interest primarily as a precursor in the synthesis of larger, more complex polycyclic aromatic compounds. sigmaaldrich.com Its structure, featuring a central benzene ring linked to two 3,5-dibromophenoxy units, provides multiple reactive sites for further chemical transformations.

The key research context for this compound lies in its potential as a building block for creating highly conjugated and thermally stable materials. The bromine atoms can serve as leaving groups in various cross-coupling reactions, such as Suzuki or Ullmann coupling, enabling the construction of extended π-conjugated systems. These larger molecules are the active components in many organic electronic devices.

While detailed research findings on the direct application of This compound in devices are not extensively published, its role as a monomer or intermediate is highlighted in the patent literature for the creation of novel polycyclic aromatic compounds. sigmaaldrich.com These patents suggest its utility in forming materials with potential applications in organic electronics, where high thermal stability and specific electronic properties are paramount. The dibrominated phenoxy groups offer a pathway to materials with enhanced flame retardancy, a critical feature for the safety and longevity of electronic components.

Properties and Synthesis

Although specific experimental data for This compound is not widely available in peer-reviewed literature, some of its basic properties can be inferred from supplier data and comparison with similar compounds.

PropertyValue
CAS Number 2252517-97-6
Molecular Formula C₁₈H₁₀Br₄O₂
Molecular Weight 577.89 g/mol

The synthesis of This compound would typically involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between 1,3-dihydroxybenzene (resorcinol) and 1,3,5-tribromobenzene. Alternatively, the reaction of resorcinol (B1680541) with 1-bromo-3,5-dibromobenzene in the presence of a suitable base and catalyst would yield the target compound.

Future Outlook

The utility of This compound is intrinsically linked to the development of next-generation organic electronic materials. As researchers continue to explore novel molecular architectures for improved device performance and stability, the demand for versatile and highly functionalized building blocks like this compound is expected to grow. Future research will likely focus on the detailed characterization of its physical and electronic properties and its incorporation into functional polymers and polycyclic aromatic systems for specific applications in emerging organic technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H10Br4O2

Molecular Weight

577.9 g/mol

IUPAC Name

1,3-dibromo-5-[3-(3,5-dibromophenoxy)phenoxy]benzene

InChI

InChI=1S/C18H10Br4O2/c19-11-4-12(20)7-17(6-11)23-15-2-1-3-16(10-15)24-18-8-13(21)5-14(22)9-18/h1-10H

InChI Key

DIYHRORAZOVHAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Br)Br)OC3=CC(=CC(=C3)Br)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1,3 Bis 3,5 Dibromophenoxy Benzene

Spectroscopic Analysis for Molecular Structure Elucidation

The precise arrangement of atoms and bonds within 1,3-Bis(3,5-dibromophenoxy)-benzene can be elucidated using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, culminating in a comprehensive molecular profile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the central and peripheral phenyl rings. The integration of these signals would confirm the number of protons in each unique environment. The coupling patterns (splitting of signals) would provide information about the connectivity of adjacent protons, aiding in the definitive assignment of each resonance. For instance, the protons on the central benzene (B151609) ring would exhibit a specific splitting pattern based on their meta and para relationships, while the protons on the dibrominated phenoxy groups would show patterns influenced by the bromine substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are highly sensitive to their electronic environment, allowing for the differentiation between carbons bonded to oxygen, bromine, and other carbons. Quaternary carbons (those without attached protons) would also be identifiable.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the isomeric structure of the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering valuable data on the preferred conformation of the molecule in solution.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons6.8 - 7.5Multiplet10HAr-H
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aromatic Carbons110 - 160Ar-C, Ar-C-O, Ar-C-Br

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound and confirming its elemental composition. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas.

The expected monoisotopic mass of this compound (C₁₈H₁₀Br₄O₂) can be calculated with high precision. Experimental measurement of the molecular ion peak in the HRMS spectrum would be compared against this theoretical value to confirm the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would be expected to fragment at the ether linkages and through the loss of bromine atoms. Analysis of these fragment ions helps to piece together the molecular structure and corroborate the assignments made from NMR data.

HRMS Data (Predicted) Value
Molecular FormulaC₁₈H₁₀Br₄O₂
Calculated Monoisotopic Mass597.7495 u
Expected Major Fragments[M-Br]⁺, [M-2Br]⁺, [M-C₆H₃Br₂O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound, allowing for its identification and providing information about its functional groups.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bonds and the C-Br bonds would also be observable. The combination of IR and Raman data provides a more complete vibrational analysis.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aromatic C=C Stretch1600 - 14501600 - 1450
Asymmetric C-O-C Stretch1250 - 1200Weak or inactive
Symmetric C-O-C StretchWeak or inactive1050 - 1000
C-Br Stretch700 - 500700 - 500

Note: These are general ranges and the precise frequencies would be determined experimentally.

Solid-State Structural Investigations

While spectroscopic methods reveal the molecular structure, solid-state techniques provide information on how these molecules are arranged in a crystalline material.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. Growing a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

This technique would definitively confirm the connectivity and conformation of the molecule in the solid state. Furthermore, SCXRD reveals the crystal packing, which is the arrangement of molecules in the crystal lattice. This includes the identification of any intermolecular interactions, such as van der Waals forces or potential halogen bonding (Br···Br or Br···O interactions), which govern the solid-state architecture.

Crystallographic Data (Hypothetical) Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å), β (°)
Molecules per Unit Cell (Z)4
Key Bond Lengths (Å)C-C, C-O, C-Br
Key Bond Angles (°)C-O-C, C-C-C

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of the crystalline phase of the material. For this compound, a PXRD analysis would be used to:

Confirm the crystallinity of a synthesized batch.

Identify the specific crystalline phase present by comparing the experimental pattern to a simulated pattern derived from SCXRD data.

Assess the phase purity of the bulk material.

Polymorphism and Co-crystallization Studies of Aromatic Ethers

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. For aromatic ethers, particularly those with halogen substituents, polymorphism is influenced by a delicate balance of intermolecular interactions, including van der Waals forces, π-π stacking, and halogen bonding.

Polymorphism in Halogenated Aromatic Ethers

The presence of bromine atoms in a molecule like this compound significantly influences its crystal packing and potential for polymorphism. Halogen bonds, where a halogen atom acts as an electrophilic species interacting with a nucleophile, can be a strong directional force in crystal engineering, comparable in strength to hydrogen bonds. The ability of bromine to participate in such interactions, as well as in Br···Br contacts, can lead to the formation of different stable crystal lattices under various crystallization conditions (e.g., solvent, temperature, pressure).

For instance, studies on brominated benzene derivatives have revealed the existence of different polymorphs. The specific arrangement of the dibromophenoxy groups attached to the central benzene ring in this compound allows for considerable conformational flexibility. The rotational freedom around the ether linkages can lead to different molecular conformations that may pack into distinct crystalline forms.

Illustrative Research Findings on a Related Compound

To illustrate the phenomenon of polymorphism in a structurally analogous system, consider the case of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649). Research has identified two polymorphic modifications for this compound. Form I crystallizes in the triclinic space group P-1, while Form II adopts a monoclinic P2₁/c space group. rsc.org Their thermodynamic relationship has been established as enantiotropic, with a transition temperature of approximately 135-137.5 °C. rsc.org This demonstrates how subtle changes in crystallization conditions can lead to different, stable crystalline forms of the same molecule, a behavior that could be anticipated for this compound.

Data on Polymorphs of an Analogous Brominated Aromatic Compound

PropertyForm IForm II
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Thermodynamic Stability at RT MetastableStable
Melting Point Slightly higher than Form IISlightly lower than Form I

This table is based on data for 1,4-dibromo-2,5-bis(bromomethyl)benzene as an illustrative example. rsc.org

Co-crystallization Studies

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecules in a single crystal lattice. For halogenated aromatic ethers, co-crystallization is often driven by the formation of specific intermolecular interactions, such as halogen bonds, with a selected co-former molecule.

The design of co-crystals involving this compound would involve selecting co-formers that can act as strong halogen bond acceptors. These could include molecules with nitrogen-containing heterocycles (e.g., pyridine (B92270) derivatives) or other Lewis bases. The multiple bromine atoms on the periphery of the this compound molecule present several potential sites for halogen bonding, making it a promising candidate for the construction of supramolecular assemblies through co-crystallization.

Research on the co-crystallization of diiodotetrafluorobenzene with various nitrogen-containing compounds has shown the power of halogen bonding in directing the formation of complex supramolecular architectures. nih.gov These studies provide a blueprint for how similar strategies could be applied to this compound to generate novel co-crystals with tailored properties.

Spectroscopic and Structural Characterization Techniques

The elucidation of polymorphic forms and co-crystal structures relies on a suite of advanced analytical techniques:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal proof of polymorphism or co-crystallization. It allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD): Used to characterize the bulk crystalline material and can distinguish between different polymorphic forms based on their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): A thermal analysis technique used to identify phase transitions, melting points, and to determine the thermodynamic relationship between polymorphs.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques that are sensitive to the local molecular environment. Different polymorphs will exhibit distinct spectra due to differences in their crystal lattice and intermolecular interactions. Characteristic IR absorptions for aromatic compounds include C-H stretching from 3100-3000 cm⁻¹ and C-C in-ring stretching from 1600-1400 cm⁻¹. libretexts.orgopenstax.org The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be a powerful tool to distinguish between polymorphs, as the chemical shifts of atoms are sensitive to their local electronic environment, which differs in various crystalline forms. For aromatic protons, ¹H NMR signals typically appear in the downfield region of 6.5-8 ppm. openstax.org In a molecule like this compound, the complex splitting patterns and chemical shifts of the aromatic protons would be indicative of the specific conformation and packing in a given crystal structure.

Illustrative Spectroscopic Data for a Related Compound: 1,3-Dibromobenzene (B47543)

TechniqueObserved Features (for 1,3-dibromobenzene)
¹H NMR Multiplets in the aromatic region.
¹³C NMR Distinct signals for the different carbon environments in the aromatic ring.
IR Spectroscopy Characteristic C-H and C-C stretching and bending vibrations for a meta-disubstituted benzene ring. nist.govspectroscopyonline.com
Mass Spectrometry Molecular ion peak corresponding to the mass of the C₆H₄Br₂ molecule. nist.gov

This table contains generalized data for 1,3-dibromobenzene and is for illustrative purposes.

Theoretical and Computational Studies on 1,3 Bis 3,5 Dibromophenoxy Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. For polybrominated diphenyl ethers (PBDEs), the class of compounds to which 1,3-Bis(3,5-dibromophenoxy)-benzene belongs, these calculations are crucial for determining their behavior and interactions. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been successfully applied to study numerous PBDE congeners. nih.govresearchgate.net DFT calculations can determine key electronic descriptors such as polarizability, quadrupole moments, and bond dissociation energies. nih.govresearchgate.net

Research on the broader family of PBDEs shows that electronic properties are highly dependent on the bromination pattern—both the number and position of bromine atoms significantly alter the molecule's electronic landscape. nih.gov For instance, properties like polarizability anisotropy and quadrupole moment have been found to be significant in explaining the variance in the toxicities of different PBDEs. nih.gov DFT studies have also been employed to calculate bond dissociation energies (BDEs), finding that for aromatic ethers, scission of the C-O ether bond to form phenoxyl radicals is a preferred decomposition pathway over debromination. researchgate.net

Table 1: Representative Electronic Properties of PBDEs Calculated by DFT (Note: This table presents typical data for the PBDE class to illustrate the outputs of DFT calculations, as specific values for this compound are not available in the cited literature.)

PropertyDescriptionTypical Finding for PBDEs
Polarizability A measure of how easily the electron cloud of the molecule can be distorted by an external electric field.Increases with the number of bromine atoms. nih.gov
Quadrupole Moment A measure of the non-spherical distribution of electric charge in the molecule.Highly sensitive to the specific positions of the bromine atoms on the phenyl rings. nih.gov
C-Br BDE The energy required to break a carbon-bromine bond homolytically.Generally the dominant decomposition pathway for brominated diphenyls without ether links. researchgate.net
C-O BDE The energy required to break the carbon-oxygen ether bond homolytically.Scission of this bond is often the preferred pathway for aromatic ethers like PBDEs. researchgate.net

While DFT is a powerful workhorse, ab initio methods offer a pathway to higher accuracy, albeit at a greater computational cost. These methods are based on first principles, solving the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used in conjunction with DFT to study halogenated diphenyl ethers. researchgate.netresearchgate.net

Comparative studies have shown that different methods may be better suited for calculating specific properties. For example, in a study of various diphenyl ethers, the B3LYP functional (a DFT method) produced the best results for proton NMR chemical shifts, whereas the HF method was superior for predicting ¹³C chemical shifts. researchgate.net For high-accuracy geometry and energy calculations, sophisticated basis sets that account for the relativistic effects of heavy atoms like bromine are often necessary. researchgate.net These high-level calculations are critical for benchmarking the results from more computationally efficient methods like DFT and for providing definitive insights into the molecule's structure.

Excited State Properties and Photophysical Behavior Simulations

The interaction of molecules with light is governed by their excited state properties. For PBDEs, understanding this behavior is key to predicting their environmental fate, as photodebromination (the light-induced removal of bromine atoms) is a significant degradation pathway.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of medium to large molecules like this compound. It is used to calculate vertical excitation energies, which correspond to the molecule's absorption spectrum (UV-Vis), and to investigate the nature of the electronic transitions.

Studies on a range of PBDEs have shown that the lowest-lying singlet excitation energies (E_S1) typically fall in the ultraviolet range, corresponding to wavelengths of 278–327 nm. nih.gov A key finding is that these excitation energies are negatively correlated with the number of bromine atoms; more bromination leads to a red-shift (lower energy) in the absorption spectrum. nih.gov The lowest singlet excited state (S₁) in most PBDEs is characterized as a π–σ* transition, involving the transfer of an electron from a π-bonding orbital on the phenyl rings to a σ*-antibonding orbital associated with a C-Br bond. nih.gov

Beyond the initial absorption, the fate of the excited molecule depends on the properties of its singlet (S₁) and triplet (T₁) states. TD-DFT calculations have been instrumental in exploring these states for PBDEs. nih.gov

Upon excitation to the S₁ state, the molecule can undergo several processes, including fluorescence or intersystem crossing to the triplet manifold. The triplet state is often implicated in photochemical reactions. Computational studies have revealed that the geometries of the lowest triplet excited states in PBDEs can differ significantly from their ground states. nih.gov A common feature is the bending of a specific C-Br bond out of the aromatic plane in the T₁ state. nih.gov This structural distortion weakens the C-Br bond, facilitating its cleavage and subsequent photodebromination. The energy of the T₁ state is a critical parameter in determining the likelihood of these photochemical reactions.

Table 2: Calculated Excited State Properties for Representative PBDEs (Note: This table illustrates typical findings for the PBDE class. The specific values depend on the congener and the computational method used.)

PropertyDescriptionTypical Finding for PBDEsReference
Lowest Singlet Excitation Energy (E_S1) Energy required to promote an electron to the first singlet excited state (S₁).3.79 to 4.46 eV, corresponding to UV absorption. nih.gov nih.gov
Nature of S₁ Transition The type of orbitals involved in the electronic excitation.Primarily a π–σ* transition from the highest occupied molecular orbital (HOMO) to the LUMO. nih.gov nih.gov
Geometry of Triplet State (T₁) The optimized molecular structure in the lowest triplet excited state.Shows significant structural distortion, often with one C-Br bond bent off the aromatic plane. nih.gov nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. This is particularly important for flexible molecules like this compound, which has rotational freedom around its two ether (C-O-C) linkages.

MD simulations, often using force fields derived from or validated by quantum chemical calculations, can model the conformational landscape of the molecule. For PBDEs, these simulations show that most congeners are conformationally flexible, with low energy barriers for the interconversion of stable conformers. researchgate.net The specific orientation of the two phenyl rings relative to each other is a key conformational feature.

Furthermore, MD simulations can explore intermolecular interactions, such as the binding of PBDEs to proteins or their adsorption onto surfaces. rsc.orgrsc.org These simulations reveal that forces like van der Waals interactions and hydrogen bonding are critical for how these molecules interact with their environment. rsc.orgresearchgate.net For instance, MD studies of PBDEs interacting with graphene surfaces have shown that the adsorption process is very fast and that the strength of the interaction increases with the degree of bromination, highlighting the role of dispersion forces. rsc.org This conformational flexibility and the nature of intermolecular interactions are crucial in determining the biological uptake and environmental transport of these compounds. rsc.org

Rotational Barriers and Conformational Space Exploration

A detailed analysis of the rotational barriers and the full conformational landscape of this compound is not available in existing research. Such a study would be crucial for understanding the molecule's flexibility, which is dictated by the rotation around the ether linkages (C-O bonds). The energy barriers associated with these rotations determine the accessibility of different spatial arrangements (conformers) of the dibromophenoxy groups relative to the central benzene (B151609) ring.

Computational techniques, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface of the molecule as a function of the dihedral angles of the ether bonds. This exploration would identify the most stable (lowest energy) conformations and the transition states between them, providing quantitative data on the energy required for conformational changes. The size and electronic nature of the bromine atoms on the terminal rings are expected to significantly influence these rotational barriers due to steric hindrance and electrostatic interactions.

Role of 1,3 Bis 3,5 Dibromophenoxy Benzene in Organic Electronic Devices

Utilization in Organic Field-Effect Transistors (OFETs)

The unique molecular architecture of 1,3-Bis(3,5-dibromophenoxy)-benzene, featuring a combination of flexible ether linkages and heavy halogen atoms on the terminal phenyl rings, suggests its potential, though largely unexplored, application in the field of organic electronics, particularly in Organic Field-Effect Transistors (OFETs). The design of organic semiconductors for OFETs is a delicate balance of molecular structure, intermolecular interactions, and processing conditions to achieve optimal device performance.

Semiconductor Layer Considerations

The active component in an OFET is the semiconductor layer, where charge transport occurs. The formation of a well-ordered, crystalline, or amorphous thin film is crucial for efficient device operation. For a molecule like this compound, several structural features would influence its properties as a semiconductor layer.

The presence of ether linkages imparts a degree of conformational flexibility to the molecule. libretexts.orglibretexts.org In aromatic ethers, the R-O-R' bond angle is typically around 112°, which is larger than the H-O-H bond angle in water, a consequence of steric repulsion between the substituent groups. libretexts.orglibretexts.org This flexibility can influence the molecular packing in the solid state. While promoting solubility for solution-based processing techniques, excessive flexibility can sometimes be detrimental to achieving the high degree of long-range order that is often beneficial for high charge carrier mobility.

The bromine atoms are expected to play a significant role in the intermolecular interactions. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can direct molecular self-assembly and influence the packing motif. In the case of this compound, the four bromine atoms provide ample opportunity for such interactions, potentially leading to a more ordered packing structure than would be expected from van der Waals forces alone. This could be advantageous for charge transport.

Furthermore, the introduction of electron-withdrawing halogen atoms can modulate the electronic properties of the organic semiconductor. acs.org Halogenation is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org A lower HOMO level generally leads to enhanced stability against oxidation, which is a critical factor for the air-stable operation of p-type OFETs. acs.org

The choice of deposition technique, such as vacuum evaporation or solution processing, would also be a critical consideration. acs.org The solubility of this compound in common organic solvents would need to be assessed for its suitability in solution-based methods like spin-coating or inkjet printing.

Carrier Mobility and Device Stability

Carrier mobility (µ) is a key figure of merit for an OFET, quantifying the velocity of charge carriers in the semiconductor layer under an applied electric field. High carrier mobility is essential for fast switching speeds and high drive currents. Device stability, particularly under ambient conditions and prolonged electrical stress, is another crucial parameter for practical applications. nih.govmdpi.com

For this compound, the charge transport properties would be intrinsically linked to its molecular structure and solid-state packing. The π-conjugated systems of the phenyl rings provide the pathways for charge hopping between adjacent molecules. The efficiency of this process is highly dependent on the degree of intermolecular electronic coupling, which is a function of the distance and relative orientation of the molecules. nih.gov

The impact of the dibromophenoxy substituents on carrier mobility is multifaceted. The heavy bromine atoms could enhance inter-system crossing, which is generally considered detrimental to charge transport. However, their influence on promoting a favorable packing structure through halogen bonding might counteract this effect. Theoretical studies on other halogenated organic semiconductors have shown that while molecular packing is a dominant factor, electronic effects also play an essential role in charge transport. arxiv.org

Device stability is an area where the properties of this compound could be advantageous. The bromination of the phenyl rings is expected to increase the ionization potential of the molecule, making it more resistant to oxidation by ambient oxygen and moisture. acs.org This is a significant consideration, as the instability of many organic semiconductors in air is a major obstacle to their commercialization. nih.gov However, it is also known that environmental factors can influence device performance, with the presence of O2/H2O sometimes acting as p-type dopants, which can increase carrier concentration and mobility but also lead to device instability. researchgate.net

The flexible ether linkages might also contribute to the morphological stability of the thin film, potentially preventing the formation of cracks or delamination during device operation or under mechanical stress.

Structure-Performance Relationships in Advanced Aromatic Ethers for Electronic Applications

The performance of advanced aromatic ethers in electronic devices is governed by a complex interplay of their molecular structure, solid-state organization, and the resulting electronic properties. By examining the structure of this compound, we can infer potential relationships between its features and its performance in electronic applications.

The degree and position of halogenation are critical determinants of performance. The presence of four bromine atoms in a meta- and para-position relative to the ether linkage in this compound significantly alters its electronic character compared to a non-brominated analogue. This high degree of bromination makes the molecule electron-deficient, which is a desirable trait for n-type or air-stable p-type semiconductors. acs.orgnih.gov

A hypothetical comparison with other related aromatic compounds can illustrate the importance of these structural features.

Table 1: Hypothetical Comparison of Aromatic Ethers for OFET Applications

CompoundKey Structural FeaturesPotential Impact on OFET Performance
Diphenyl EtherTwo phenyl rings linked by an ether.Flexible, but lacks features to promote strong intermolecular packing. Likely low mobility.
1,3-DiphenoxybenzeneCentral benzene (B151609) ring with two phenoxy groups.Increased rigidity compared to diphenyl ether, may lead to better packing.
This compound High degree of bromination, ether linkages.Potential for good air stability due to low HOMO. Halogen bonding may induce ordered packing, potentially enhancing mobility.
Polybrominated Diphenyl Ethers (PBDEs)Multiple bromine atoms on diphenyl ether backbone.Used as flame retardants. helcom.fitaylorfrancis.com Their electronic properties are not typically optimized for charge transport. helcom.fitaylorfrancis.com

The structure-performance relationship also extends to the processing of the material. The solubility, thermal stability, and thin-film forming properties are all dictated by the molecular structure. For this compound, the balance between the rigid aromatic units and the flexible ether linkages, combined with the polarizability of the bromine atoms, would determine its processability and the quality of the resulting semiconductor layer.

Advanced Materials Characterization for Functional Assessment of 1,3 Bis 3,5 Dibromophenoxy Benzene Derivatives

Electrochemical Characterization Techniques for Redox Potentials

The redox potentials of 1,3-Bis(3,5-dibromophenoxy)-benzene derivatives are fundamental parameters that determine their suitability for various electronic applications, including as charge transport layers or as host materials in organic light-emitting diodes (OLEDs). Cyclic voltammetry (CV) is the primary technique used to probe the electrochemical behavior of these materials.

In a typical CV experiment, the material is dissolved in a solvent containing a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The resulting voltammogram reveals the oxidation and reduction potentials of the compound. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These energy levels are critical for determining the efficiency of charge injection and transport in a device.

Table 1: Electrochemical Properties of a Redox-Active Organic Polymer (FTN-Pol)

Property Value
Oxidation Peak (O) +3.85 V
Second Oxidation Peak (O*) +4.15 V
Reduction Peak (R) +3.78 V
Redox Potential ((VO + VR)/2) +3.807 ± 0.005 V

Data sourced from studies on spirofluorene-bridged N-heterotriangulenes. nih.gov

Photoelectron Spectroscopy (UPS, XPS) for Energy Level Alignment at Interfaces

Photoelectron spectroscopy techniques, including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for directly measuring the electronic structure and energy level alignment at the interfaces between different materials in a device.

UPS is used to determine the work function and the HOMO energy level of a material. By irradiating the sample with ultraviolet light, valence electrons are ejected, and their kinetic energy is measured. The cutoff of the secondary electron emission provides the work function, while the onset of the photoemission spectrum relative to the Fermi level corresponds to the HOMO level.

XPS, on the other hand, uses X-rays to probe the core-level electrons. This technique provides information about the elemental composition and chemical states of the atoms in the material. Shifts in the core-level binding energies can indicate changes in the chemical environment, which is particularly useful for studying interfacial chemistry and degradation mechanisms. For instance, XPS can be used to investigate the lubrication film formed by additives in oils, revealing the presence of various oxides and other compounds on a worn surface. researchgate.net

Morphological Characterization of Thin Films (e.g., Atomic Force Microscopy, Transmission Electron Microscopy)

The morphology of thin films of this compound derivatives significantly influences their electronic properties and the performance of devices fabricated from them. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are indispensable techniques for characterizing the nanoscale morphology of these films.

AFM provides three-dimensional topographical images of the film surface with high resolution. researchgate.netnih.gov It can be used to quantify surface roughness, identify the presence of crystalline domains or amorphous regions, and visualize phase separation in blended films. researchgate.netnih.gov For example, AFM has been used to analyze the surface morphology of crystalline films of organic semiconductors, revealing details about layered molecular alignment. researchgate.net

TEM, in contrast, provides information about the internal structure of the thin film. By passing a beam of electrons through a very thin sample, TEM can reveal the crystal structure, grain size, and the presence of defects within the film. Electron diffraction patterns obtained in a TEM can give insights into the crystal structure and orientation of the molecules. mdpi.com

The data from these techniques are critical for correlating the processing conditions of the thin film with its morphology and, ultimately, its functional performance in a device.

Table 2: Illustrative Morphological Data from AFM for Thin Films

Parameter Pristine Film Mixed Film (x=0.085)
Surface Morphology Crystalline Crystalline with modified layered structure
Height Profile Uniform layers Layered with distinct step heights
Molecular Alignment Layered Enhanced orientational ordering

Data based on studies of liquid-crystalline organic semiconductors. researchgate.net

Device Performance Evaluation Protocols and Standardization

To ensure reliable and comparable results, the evaluation of devices incorporating this compound derivatives must follow standardized protocols. The development of such standards is an ongoing effort in the field of organic electronics. mdpi.comepjap.org

Key performance metrics for devices like OLEDs and organic field-effect transistors (OFETs) include:

For OLEDs: Luminous efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE), and operational lifetime.

For OFETs: Field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).

Standardization bodies and research consortia are working to establish common methodologies for measuring these parameters. For example, the IEEE 1620 standard provides a guideline for measuring the electrical properties of OFETs. mdpi.com These protocols specify the measurement conditions, such as temperature, atmosphere, and voltage sweep parameters, to ensure that data from different laboratories can be compared meaningfully. mdpi.com The use of standardized reporting practices is crucial for advancing the development and commercialization of organic electronic devices. epjap.orgcambridge.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-Bis(3,5-dibromophenoxy)-benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, reacting 3,5-dibromophenol with 1,3-dibromobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 120–140°C for 12–24 hours. Yield optimization requires precise stoichiometric ratios (e.g., 2:1 phenol-to-benzene derivative) and inert atmosphere to prevent oxidation . Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel and hexane/ethyl acetate eluents.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting in the range δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight (expected [M]⁺ at m/z 586.72 for C₁₈H₁₀Br₄O₂) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving Br···Br intermolecular interactions (van der Waals radii ~3.5 Å) and dihedral angles between aromatic rings .

Q. What are the common side reactions or impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Debromination : Occurs under prolonged heating; mitigated by shorter reaction times and lower temperatures.
  • Isomer Formation : Ortho/meta substitution byproducts are minimized using sterically hindered bases (e.g., DBU) .
  • Purification : HPLC with a C18 column and acetonitrile/water gradient separates isomers.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Using software like Gaussian or ORCA, optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (indicative of electron-withdrawing Br effects) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Reactivity Studies : Compare activation energies for bromine displacement reactions with nucleophiles (e.g., Suzuki coupling partners) to guide catalyst selection .

Q. What challenges arise in resolving structural isomerism or polymorphism via X-ray crystallography?

  • Methodological Answer :

  • Isomer Discrimination : Co-crystallization with chiral auxiliaries (e.g., (–)-sparteine) enhances diffraction contrast for enantiomeric separation .
  • Polymorphism Screening : Use solvent-drop grinding with 10+ solvents (e.g., DMSO, THF) to induce different crystal forms. SHELXL refines disordered Br positions in overlapping lattices .

Q. How does the bromine substitution pattern influence flame-retardant or electronic properties in polymer composites?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (T₀) to assess thermal stability.
  • DSC : Identify glass transition temperatures (Tg) in polymer blends; bromine increases Tg by 20–30°C due to restricted chain mobility.
  • LOI Testing : Brominated additives typically raise Limiting Oxygen Index (LOI) from 18% (neat polymer) to >28% .

Q. What mechanistic insights explain conflicting reports on catalytic debromination pathways?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis or GC-MS to track debromination rates under Pd/C or Ni catalysts. Conflicting data often stem from solvent effects (e.g., faster rates in DMF vs. THF due to ligand coordination) .
  • Isotopic Labeling : ⁸¹Br-labeled substrates clarify whether debromination proceeds via radical or ionic mechanisms .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in reported yields (40–75%) arise from trace moisture in solvents, which hydrolyzes intermediates. Strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .
  • Biological Activity : While some studies suggest anti-inflammatory potential, others report cytotoxicity at >50 µM. Dose-response curves and cell-line specificity (e.g., HEK-293 vs. RAW 264.7) must be compared .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.